molecular formula C17H19Cl2N3OS B10966249 N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B10966249
M. Wt: 384.3 g/mol
InChI Key: XBKSRMYISYTXCH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylamine and 5-chlorothiophene-2-carboxaldehyde.

    Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with piperazine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 5-chlorothiophene-2-carboxaldehyde under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl and thiophene rings. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H19Cl2N3OS

Molecular Weight

384.3 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C17H19Cl2N3OS/c1-12-2-3-13(10-15(12)18)20-17(23)22-8-6-21(7-9-22)11-14-4-5-16(19)24-14/h2-5,10H,6-9,11H2,1H3,(H,20,23)

InChI Key

XBKSRMYISYTXCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)Cl

Origin of Product

United States

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